N-[(2-ethoxyphenyl)methylidene]hydroxylamine
Description
Structure
3D Structure
Properties
CAS No. |
352220-16-7 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10-11/h3-7,11H,2H2,1H3 |
InChI Key |
WZRKOXBTHOWETA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C=NO |
Canonical SMILES |
CCOC1=CC=CC=C1C=NO |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations
Hydrolysis Pathways of Imine Oximes
Oximes, including N-[(2-ethoxyphenyl)methylidene]hydroxylamine, are generally more stable towards hydrolysis than their corresponding imine counterparts. nih.gov This enhanced stability is attributed to the negative inductive effect of the oxygen atom, which reduces the basicity of the imine nitrogen. nih.gov Nevertheless, hydrolysis can be achieved, typically under acidic conditions, to regenerate the parent carbonyl compound (2-ethoxybenzaldehyde) and hydroxylamine (B1172632).
The hydrolysis of imines and oximes is a reversible process that proceeds through a carbinolamine intermediate. chemistrysteps.comnih.gov The mechanism under acidic conditions involves a series of protonation and deprotonation steps. masterorganicchemistry.commasterorganicchemistry.com
The reaction is initiated by the protonation of the oxime nitrogen, forming an iminium ion. chemistrysteps.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbon atom in the C=N bond, making it more susceptible to nucleophilic attack by water. chemistrysteps.com The subsequent attack of a water molecule leads to the formation of a tetrahedral carbinolamine intermediate. nih.govnih.gov Following a proton transfer from the oxygen to the nitrogen, the hydroxylamine moiety is eliminated as a neutral molecule. chemistrysteps.com The final step involves deprotonation of the resulting oxonium ion to yield the corresponding aldehyde or ketone. chemistrysteps.com
Kinetic studies have shown that the rate of hydrolysis is pH-dependent. The reaction is generally catalyzed by acid. nih.gov In acidic solutions, the rate-determining step can be the decomposition of the tetrahedral intermediate, whereas in neutral or basic media, the initial attack of water on the C=N bond is typically the slowest step. masterorganicchemistry.com Compared to simple hydrazones, oximes exhibit significantly lower hydrolysis rates, often by a factor of nearly 1000-fold, due to the higher electronegativity of oxygen compared to nitrogen, which makes protonation of the imine nitrogen less favorable. nih.gov
General Mechanism of Acid-Catalyzed Oxime Hydrolysis
| Step | Description |
|---|---|
| 1 | Protonation of the imine nitrogen to form an electrophilic iminium ion. chemistrysteps.com |
| 2 | Nucleophilic attack by water on the iminium carbon to form a tetrahedral intermediate. masterorganicchemistry.com |
| 3 | Proton transfer from the oxygen atom to the nitrogen atom. chemistrysteps.com |
| 4 | Elimination of hydroxylamine, a good leaving group. |
| 5 | Deprotonation of the resulting oxonium ion to yield the carbonyl compound. chemistrysteps.com |
The solvent plays a crucial role in the hydrolysis of oximes. Theoretical and experimental studies on related reactions, such as the Beckmann rearrangement, indicate that polar solvents can significantly influence reaction rates and pathways. researchgate.net In the context of hydrolysis, polar protic solvents like water and alcohols can participate directly in the reaction mechanism by stabilizing charged intermediates and facilitating proton transfer steps.
In the vapor-phase Beckmann rearrangement of cyclohexanone (B45756) oxime, polar solvents like ethanol (B145695) were found to increase the yield of ε-caprolactam. researchgate.net This effect was attributed to the solvent molecule assisting in the desorption of the product from the catalyst surface. researchgate.net For hydrolysis, a solvent with high polarity can stabilize the transition states and the charged intermediates, such as the iminium ion and the tetrahedral carbinolamine, thereby lowering the activation energy of the reaction. mdpi.com The ability of the solvent to form hydrogen bonds is also critical for proton transfer steps, which are integral to the hydrolysis mechanism. researchgate.net
Radical Chemistry Involving Nitrogen-Centered Species
The relatively weak N-O bond in oxime derivatives makes them excellent precursors for generating nitrogen-centered radicals, particularly iminyl radicals. rsc.org These radicals are highly reactive intermediates that can participate in a variety of synthetic transformations for constructing C-N bonds. rsc.org
Iminyl radicals can be generated from oximes and their derivatives through several methods, including thermolysis, photolysis, and single-electron transfer (SET) processes involving transition-metal catalysis, photoredox catalysis, or electrochemistry. rsc.orgresearchgate.net
Oxidative Methods : Various oxidizing agents, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), lead(IV) acetate, and manganese(III) acetate, can be used to generate iminoxyl radicals from oximes, which can then fragment to form iminyl radicals. nih.gov
Photoredox Catalysis : Visible light photoredox catalysis has emerged as a powerful tool for generating iminyl radicals from oxime derivatives like O-acyl oximes, O-aryl oximes, and α-imino-oxy acids under mild conditions. researchgate.net
Electrochemical Methods : Electrochemical decarboxylation of α-imino-oxy acids provides a metal-free and oxidant-free method for generating iminyl radicals. rsc.org
Reductive Cleavage : The N-O bond in oxime ethers can be cleaved reductively using reagents like samarium diiodide (SmI2) to generate N-centered radicals. organic-chemistry.org
Once generated, iminyl radicals exhibit unique reactivity. rsc.org They can undergo several key transformations:
Intramolecular Hydrogen Atom Transfer (HAT) : Iminyl radicals can abstract a hydrogen atom from a C-H bond within the same molecule, typically through a 1,5-HAT process, to generate a more stable carbon-centered radical. researchgate.net
Addition to π-Systems : They can add to alkenes and arenes, initiating cyclization or addition reactions. researchgate.netacs.org
Norrish Type-I Fragmentation : Cleavage of the α-carbon-carbon bond can occur, leading to the formation of nitriles. researchgate.net
Cyclization : Intramolecular addition to a double bond is a common pathway for synthesizing N-heterocycles. organic-chemistry.orgacs.org
Methods for Generating Iminyl Radicals from Oxime Derivatives
| Method | Precursor | Conditions | Reference |
|---|---|---|---|
| Photoredox Catalysis | O-Aryl oximes, α-imino-oxy acids | Visible light, photocatalyst | researchgate.net |
| Electrochemical | α-Imino-oxy acids | Exogenous-oxidant- and metal-free | rsc.org |
| Reductive Cleavage | Oxime ethers | Samarium diiodide (SmI2) | organic-chemistry.org |
The addition of iminyl radicals to carbon-carbon multiple bonds is a powerful strategy for forming new C-N bonds and constructing nitrogen-containing heterocycles. nsf.gov
Intermolecular Additions : The intermolecular addition of carbon-centered radicals to the C=N bond of oxime derivatives has been explored for the synthesis of complex amines. eurekaselect.com These reactions often require activation of the imine derivative by a Lewis acid to enhance its reactivity as a radical acceptor. mdpi.comrsc.org The radical adds preferentially to the carbon atom of the C=N bond to generate a stable nitrogen-centered radical intermediate. libretexts.org While less common than intramolecular variants, intermolecular additions provide a direct route to functionalized acyclic amine derivatives. mdpi.com
Intramolecular Additions : Intramolecular radical additions, or cyclizations, are more prevalent and synthetically valuable. nih.gov Iminyl radicals generated from unsaturated oxime ethers or esters readily undergo cyclization to form five- or six-membered rings. organic-chemistry.orgacs.org This process is a key step in the synthesis of various N-heterocycles, such as pyrrolidines, isoquinolines, and phenanthridines. acs.orgnih.gov The regioselectivity of the cyclization is generally governed by the formation of the thermodynamically more stable ring system, with 5-exo-trig cyclizations being particularly common. organic-chemistry.org These cyclization reactions can be highly diastereoselective and serve as a cornerstone for building complex molecular architectures. nih.gov
Electrophilic and Nucleophilic Reactivity of the Oxime Moiety
The oxime functional group (C=N-OH) is ambidentate, possessing both nucleophilic and electrophilic characteristics, which contributes to its synthetic versatility. nsf.gov
Nucleophilic Reactivity : The oxime group contains two potential nucleophilic sites: the nitrogen and the oxygen atoms. nsf.gov
O-Nucleophilicity : The oxygen atom of the hydroxyl group is nucleophilic and can react with various electrophiles. O-alkylation and O-arylation of oximes are common reactions used to synthesize oxime ethers. acs.orgorganic-chemistry.org Amidoximes, in particular, are noted as effective O-nucleophiles, with reactivity comparable to that of typical oximate ions. researchgate.net
N-Nucleophilicity : While the lone pair on the nitrogen atom is involved in the π-system of the double bond, it can still exhibit nucleophilic character. N-alkylation can occur as a side reaction during O-alkylation. acs.org The initial step in the formation of oximes from carbonyls is the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon. nih.gov
Electrophilic Reactivity : The electrophilicity of the oxime moiety is centered on the carbon atom of the C=N bond. This carbon is susceptible to attack by nucleophiles, although it is generally less electrophilic than the carbon of a carbonyl group. The electrophilic character can be enhanced by:
Protonation/Lewis Acid Coordination : As seen in the hydrolysis mechanism, protonation of the nitrogen atom significantly increases the electrophilicity of the carbon, facilitating nucleophilic attack. mdpi.com
Radical Character : Iminyl radicals, derived from oximes, can act as electrophilic species, enabling reactions like hydrogen atom abstraction to generate more stable carbon radicals. rsc.org
The nitrone tautomer of an oxime, though generally less stable, exhibits higher reactivity in cycloaddition reactions and nucleophilic additions to unsaturated electrophiles. nih.gov The presence of an electron-donating group on the oxime can stabilize the nitrone form and facilitate these addition reactions. nih.gov
Despite a comprehensive search for scientific literature, no specific information was found regarding the participation of the chemical compound This compound in either "Nucleophilic Conjugate Additions to Activated Alkynes" or "Transition Metal-Catalyzed C-N Bond Formation Reactions."
Therefore, it is not possible to provide the requested article with the specified outline and content, as the foundational scientific data for this particular compound in these specific reactions appears to be unavailable in the public domain based on the performed searches.
Spectroscopic and Advanced Structural Characterization of Oxime Systems
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule. For N-[(2-ethoxyphenyl)methylidene]hydroxylamine, ¹H and ¹³C NMR spectroscopy would be employed to identify the chemical environment of each hydrogen and carbon atom, respectively.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the protons of the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the aromatic protons on the phenyl ring, the methine proton of the C=N group, and the hydroxyl proton of the N-OH group. The chemical shifts (δ) and coupling constants (J) of these signals would provide valuable information about the electronic environment and connectivity of the atoms.
A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the two carbons of the ethoxy group, the six carbons of the aromatic ring, and the carbon of the imine group.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, key characteristic absorption bands would be expected for the O-H stretch of the hydroxylamine (B1172632) group, the C=N stretch of the imine, the C-O stretches of the ethoxy group, and the C-H stretches of the aromatic and aliphatic parts of the molecule.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions, primarily associated with the aromatic ring and the C=N chromophore.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ethoxy group, the hydroxylamine moiety, and fragmentation of the aromatic ring, providing further confirmation of the molecule's structure.
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Applications in Oxime Chemistry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely applied to study the properties of organic molecules, including oximes. These studies help in elucidating various molecular characteristics without the need for laboratory experiments.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For N-[(2-ethoxyphenyl)methylidene]hydroxylamine, this process would involve calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. Conformational analysis would also be performed to identify different stable isomers, such as the E and Z isomers of the oxime group, and to determine their relative energies.
The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
DFT calculations can predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of a molecule. Theoretical vibrational spectra are obtained by calculating the frequencies of the normal modes of vibration. These calculated frequencies can be compared with experimental data to confirm the molecular structure. Similarly, predicted electronic spectra, resulting from electron transitions between molecular orbitals, can aid in the interpretation of experimental UV-Vis spectra.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (typically colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for interaction.
To quantify the charge distribution within the molecule, various population analysis methods are employed. Mulliken and Natural Population Analysis (NPA) are two common schemes that assign partial charges to each atom. This information is crucial for understanding the molecule's polarity and electrostatic interactions. These calculated atomic charges can provide further insight into the reactive sites of the molecule.
Quantum Chemical Descriptors and Reactivity Predictions
Global Reactivity Parameters
Chemical Potential (μ) : This parameter indicates the tendency of electrons to escape from a system. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher chemical potential suggests a greater tendency to donate electrons.
Chemical Hardness (η) : Chemical hardness measures the resistance of a molecule to changes in its electron distribution. It is also calculated using the HOMO and LUMO energies. A larger energy gap between the HOMO and LUMO corresponds to greater hardness, indicating higher stability and lower reactivity.
Global Electronegativity (χ) : This parameter quantifies the ability of a molecule to attract electrons. It is the negative of the chemical potential. A higher electronegativity value points to a greater capacity to accept electrons.
These parameters are crucial for understanding the molecule's reactivity in various chemical processes.
Table 1: Illustrative Global Reactivity Descriptors
| Parameter | Symbol | Formula | Significance |
|---|---|---|---|
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron donating capacity |
| Chemical Hardness | η | ELUMO - EHOMO | Resistance to charge transfer |
Fukui Functions for Local Reactivity and Site Selectivity
While global parameters describe the reactivity of the molecule as a whole, Fukui functions provide information about the reactivity of individual atomic sites within the molecule. researchgate.net These functions help in identifying which parts of the molecule are more susceptible to nucleophilic, electrophilic, or radical attacks.
The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. Condensed Fukui functions are calculated for each atomic site and can pinpoint the most reactive centers.
f+(r) : Indicates the susceptibility of a site to a nucleophilic attack (electron acceptance).
f-(r) : Indicates the susceptibility of a site to an electrophilic attack (electron donation).
f0(r) : Indicates the susceptibility of a site to a radical attack.
For this compound, Fukui function analysis would likely identify the nitrogen and oxygen atoms as key sites for electrophilic attack, while certain carbon atoms in the aromatic ring might be more susceptible to nucleophilic attack.
Intermolecular Interaction Analysis
The interactions between molecules are fundamental to understanding the properties of a substance in its condensed phases.
This compound possesses both hydrogen bond donor (the hydroxyl group) and acceptor sites (the nitrogen and oxygen atoms), making it capable of forming hydrogen bonds. nih.gov In the crystalline state, these interactions can lead to the formation of extended networks that dictate the packing of the molecules. nih.gov In solution, hydrogen bonding with solvent molecules can influence its solubility and reactivity. Computational studies can model these interactions and predict the geometry and strength of the hydrogen bonds.
Computational Investigations of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states.
The hydrolysis of the oxime functionality in this compound is a key reaction. Theoretical calculations can provide a detailed energy profile for this process. This involves identifying the reactants, intermediates, transition states, and products along the reaction pathway.
The energy profile reveals the activation energy for each step, which is the energy barrier that must be overcome for the reaction to proceed. By comparing the energies of different possible pathways, the most favorable reaction mechanism can be determined. For the hydrolysis of an oxime, this typically involves the initial protonation of the nitrogen atom, followed by the nucleophilic attack of a water molecule on the carbon atom of the C=N bond. The calculations would detail the geometry of the transition states, which are the highest energy points along the reaction coordinate.
Coordination Chemistry and Metal Complex Formation
Role of N-[(2-ethoxyphenyl)methylidene]hydroxylamine as a Ligand Scaffold
This compound, also known as 2-ethoxybenzaldehyde (B52182) oxime, is a Schiff base derivative that possesses potential as a chelating ligand in coordination chemistry. The molecule features multiple donor atoms—the nitrogen of the oxime group and the oxygen atoms of the oxime hydroxyl and the ethoxy group. This arrangement allows it to act as a scaffold for coordinating to various metal centers. The presence of the ethoxy group at the ortho position of the benzene (B151609) ring can influence the steric and electronic properties of the resulting metal complexes, potentially affecting their stability, geometry, and reactivity. Oximes, in general, are known to form stable complexes with a wide range of transition metals.
Synthesis and Characterization of Transition Metal Complexes
Detailed experimental studies on the synthesis and characterization of transition metal complexes specifically with this compound are not extensively reported in publicly available scientific literature. However, the general synthetic routes for similar oxime-based complexes typically involve the reaction of the ligand with a metal salt in a suitable solvent, often with the application of heat to facilitate the reaction. Characterization of such complexes would typically involve techniques such as elemental analysis, infrared (IR) and UV-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography.
Palladium(II) Complexes
Specific literature detailing the synthesis and characterization of Palladium(II) complexes with this compound is scarce. Research on palladium(II) complexes with other oxime-containing ligands, such as phosphino-oximes, has been conducted, demonstrating the capability of the oxime moiety to coordinate to palladium(II) centers. rsc.orgresearchgate.net These related studies suggest that this compound could potentially form stable complexes with Palladium(II), although specific experimental data is not available.
Nickel(II) Complexes
There is a lack of specific studies on the synthesis and characterization of Nickel(II) complexes with this compound in the available scientific literature. However, research on nickel(II) complexes with other oxime ligands is more common, indicating that nickel(II) readily forms complexes with the oxime functional group. nih.govresearchgate.net These complexes exhibit various coordination geometries, including square planar and octahedral. nih.gov
Cobalt(II), Copper(II), and Zinc(II) Complexes
Detailed reports on the synthesis and characterization of Cobalt(II), Copper(II), and Zinc(II) complexes specifically with this compound are not readily found in the scientific literature. General studies on complexes of these metals with other oxime-based ligands show that such complexes are readily formed. nih.goveajournals.orgasianpubs.org For instance, copper(II) complexes with phenolic oximes have been synthesized and characterized, often exhibiting square planar or distorted octahedral geometries. ijcrt.org Zinc(II) has been shown to form tetrahedral complexes with some oxime ligands. asianpubs.org
Binding Modes and Coordination Geometries in Metal Complexes
Without specific structural data for complexes of this compound, its binding modes and the resulting coordination geometries can only be inferred from the behavior of similar ligands. Oxime ligands can coordinate to metal ions in a variety of ways. They can act as neutral ligands, coordinating through the nitrogen atom of the oxime group. Alternatively, they can be deprotonated to form an oximato anion, which can then coordinate through both the nitrogen and oxygen atoms, acting as a bidentate chelating ligand. The ethoxy group's oxygen atom could also potentially participate in coordination, making the ligand potentially tridentate. The coordination geometry around the metal center (e.g., square planar, tetrahedral, or octahedral) would be determined by the specific metal ion, its oxidation state, and the stoichiometry of the complex.
Electronic and Spectroscopic Properties of Oxime-Metal Complexes
The electronic and spectroscopic properties of metal complexes are highly dependent on the specific ligand and metal ion involved. For complexes of this compound, one would expect to observe characteristic spectroscopic features.
In the infrared (IR) spectra , the C=N stretching vibration of the oxime group would be expected to shift upon coordination to a metal ion. The O-H stretching vibration of the oxime would disappear if the ligand deprotonates upon complexation. New bands at lower frequencies corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds would also be expected to appear.
The UV-visible (UV-Vis) spectra would likely show bands arising from intra-ligand π-π* and n-π* transitions, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes with unfilled d-orbitals. The positions and intensities of these bands would provide information about the coordination geometry and the electronic structure of the complex.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly for diamagnetic complexes like those of Zinc(II), would show shifts in the proton and carbon signals of the ligand upon coordination. The signal for the hydroxyl proton of the oxime would be particularly informative, as its disappearance would indicate deprotonation and coordination of the oxygen atom.
Detailed experimental data for the electronic and spectroscopic properties of metal complexes with this compound are not available in the current body of scientific literature.
Catalytic Applications of Oxime-Derived Metal Complexes in Organic Transformations
Metal complexes derived from oximes, including those structurally related to this compound, have garnered significant attention in the field of catalysis. The inherent electronic properties and versatile coordination chemistry of the oxime functional group, when combined with various transition metals, give rise to catalysts capable of promoting a wide array of organic transformations. These transformations are fundamental to synthetic organic chemistry, enabling the efficient construction of complex molecules. Research in this area has explored the catalytic activity of these complexes in key reactions such as carbon-carbon bond formation, oxidation, and hydrogenation reactions.
The catalytic efficacy of these metal complexes is profoundly influenced by the nature of the metal center, the steric and electronic characteristics of the oxime ligand, and the specific reaction conditions employed. The this compound ligand, with its ethoxy substituent, introduces specific steric and electronic features that can modulate the reactivity and selectivity of the corresponding metal catalyst.
Detailed Research Findings
While specific catalytic data for metal complexes of this compound are not extensively documented in publicly available literature, the broader class of salicylaldoxime-derived metal complexes has been the subject of numerous catalytic studies. These studies provide valuable insights into the potential applications of the target compound's metal complexes.
Cross-Coupling Reactions:
Palladium complexes of ligands structurally similar to this compound have shown promise as catalysts in cross-coupling reactions, which are pivotal for the formation of carbon-carbon bonds. For instance, palladacycles derived from oxime ligands have been investigated as catalysts in the Suzuki-Miyaura coupling reaction. researchgate.net This reaction is a cornerstone of modern organic synthesis, enabling the coupling of aryl or vinyl halides with boronic acids. The general catalytic cycle involves the oxidative addition of the halide to the Pd(0) center, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the cross-coupled product and regenerate the active catalyst. The stability and activity of these palladacycles make them attractive for such transformations.
Similarly, the Heck reaction , which couples aryl or vinyl halides with alkenes, has been successfully catalyzed by palladium complexes. youtube.combeilstein-journals.org The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. The nature of the oxime ligand can influence the efficiency and selectivity of the reaction by modulating the electronic and steric environment around the palladium center.
Oxidation Reactions:
Copper complexes are well-known for their catalytic activity in a variety of oxidation reactions. Complexes with ligands analogous to this compound have been explored as catalysts for the aerobic oxidation of alcohols . nih.govnih.govresearchgate.net These reactions often utilize molecular oxygen as the terminal oxidant, making them environmentally benign. The catalytic cycle is believed to involve the formation of a copper-alkoxide intermediate, followed by hydrogen atom abstraction and subsequent regeneration of the active copper species. The electronic properties of the ligand can influence the redox potential of the copper center, thereby affecting the catalytic turnover.
Manganese complexes have also demonstrated significant catalytic activity, particularly in epoxidation reactions of olefins. organic-chemistry.orgnih.govrsc.org The epoxidation of alkenes is a crucial transformation in organic synthesis, providing access to valuable epoxide intermediates. The mechanism is often proposed to involve a high-valent manganese-oxo species as the active oxidant.
Hydrogenation Reactions:
Cobalt complexes have been investigated for their catalytic activity in hydrogenation reactions , particularly the hydrogenation of olefins. nih.govosti.gov These reactions involve the addition of hydrogen across a double bond to produce the corresponding saturated compound. The catalytic cycle can proceed through various mechanisms, including oxidative addition of hydrogen to a low-valent cobalt species, followed by olefin insertion and reductive elimination.
While the following data tables are based on research on structurally related salicylaldoxime (B1680748) and other oxime-derived metal complexes due to the limited specific data on this compound complexes, they provide a representative overview of the catalytic potential in key organic transformations.
Table 1: Catalytic Performance of Oxime-Derived Metal Complexes in Cross-Coupling Reactions
| Catalyst (General Structure) | Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Palladium-Oxime Complex | Suzuki-Miyaura | Aryl Halide | Arylboronic Acid | Biaryl | Good to Excellent | researchgate.net |
| Palladium-Oxime Complex | Heck Reaction | Aryl Halide | Alkene | Substituted Alkene | Good to Excellent | youtube.combeilstein-journals.org |
Table 2: Catalytic Performance of Oxime-Derived Metal Complexes in Oxidation Reactions
| Catalyst (General Structure) | Reaction Type | Substrate | Oxidant | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Copper-Oxime Complex | Aerobic Alcohol Oxidation | Primary/Secondary Alcohol | O₂ | Aldehyde/Ketone | High | nih.govnih.govresearchgate.netsemanticscholar.org |
| Manganese-Oxime Complex | Olefin Epoxidation | Alkene | H₂O₂ / PhIO | Epoxide | High | organic-chemistry.orgnih.govrsc.orgnih.gov |
Table 3: Catalytic Performance of Oxime-Derived Metal Complexes in Hydrogenation Reactions
| Catalyst (General Structure) | Reaction Type | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cobalt-Oxime Complex | Olefin Hydrogenation | Styrene | Ethylbenzene | High | nih.govosti.gov |
It is important to note that the yields and efficiencies in these catalytic systems are highly dependent on the specific ligand structure, the choice of metal, and the optimization of reaction parameters such as solvent, temperature, and base. Further research focusing specifically on metal complexes of this compound is necessary to fully elucidate their catalytic potential and to tailor their properties for specific organic transformations.
Broader Chemical Applications and Significance
Utilization in Heterocyclic Compound Synthesis
N-[(2-ethoxyphenyl)methylidene]hydroxylamine serves as a key starting material for the construction of various heterocyclic systems. The nitrogen and oxygen atoms within the oxime moiety provide the necessary heteroatoms for ring formation, and the molecule can participate in a range of cyclization and cycloaddition reactions.
The synthesis of isoxazoles is a prominent application of aldoximes like this compound. Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions. youtube.comnih.gov They are found in numerous biologically active compounds and pharmaceuticals. mdpi.commdpi.com
One of the most common methods for constructing the isoxazole (B147169) ring from an oxime is through a 1,3-dipolar cycloaddition reaction. In this process, the oxime is first converted into a nitrile oxide intermediate, which then acts as a 1,3-dipole. This highly reactive intermediate readily reacts with dipolarophiles, such as alkynes, to yield isoxazoles. nih.govorganic-chemistry.org The reaction of this compound would proceed by oxidation to the corresponding nitrile oxide, which then undergoes cycloaddition.
Another established route involves the reaction of the oxime with a 1,3-dicarbonyl compound. youtube.com This condensation reaction first forms an intermediate which then cyclizes with the elimination of water to form the aromatic isoxazole ring. youtube.com These synthetic strategies highlight the role of the subject compound as a direct precursor to substituted isoxazoles, where the 2-ethoxyphenyl group would be a substituent on the final heterocyclic ring.
Table 1: General Methods for Isoxazole Synthesis from Oximes
| Method | Reactants | General Mechanism | Product |
| 1,3-Dipolar Cycloaddition | Aldoxime, Oxidizing Agent, Alkyne | Formation of a nitrile oxide intermediate followed by cycloaddition. | 3,5-Disubstituted Isoxazole |
| Condensation Reaction | Aldoxime, 1,3-Dicarbonyl Compound | Initial imine formation followed by intramolecular cyclization and dehydration. | Substituted Isoxazole |
The versatility of the oxime functional group extends beyond isoxazole synthesis, enabling the creation of a diverse array of other heterocyclic structures. The N-O bond is a key feature that can be manipulated to form various rings.
Nitrogen Heterocycles: Oximes are precursors for the synthesis of nitrogen-containing heterocycles such as pyrazoles and imidazoles under specific reaction conditions. organic-chemistry.orgorganic-chemistry.org For instance, palladium-catalyzed multi-component reactions involving hydroxylamine (B1172632) derivatives, alkynes, and aryl iodides can be employed to construct pyrazole (B372694) rings. organic-chemistry.org Furthermore, the oxime nitrogen can act as a nucleophile or be incorporated into larger ring systems through rearrangement and cyclization reactions. nih.govnih.gov
Oxygen and Sulfur Heterocycles: While the primary application involves nitrogen incorporation, derivatives of this compound can also be used to synthesize oxygen-containing heterocycles. researchgate.net The oxygen atom of the hydroxylamine moiety can participate in cyclization reactions, particularly in the formation of fused ring systems. The synthesis of sulfur-containing heterocycles is also an area of significant research, as these compounds are prevalent in medicinal chemistry. nih.govmdpi.com Although less common, the oxime functionality can be transformed to facilitate the introduction of sulfur and subsequent cyclization to form rings like thiazoles or thiadiazoles, often requiring multi-step synthetic sequences. organic-chemistry.orgnih.gov
Applications in Materials Science and Electronic Materials
The structural characteristics of this compound and its derivatives suggest potential utility in the field of materials science, although specific research on this exact compound is limited. The aromatic nature and potential for extended conjugation in its derivatives are key features for electronic and optical applications.
Organic Light-Emitting Diodes (OLEDs) are constructed from thin films of organic molecules that emit light when an electric current is applied. The performance of an OLED is highly dependent on the chemical structure of the materials used in its various layers. Molecules with aromatic rings and heteroatoms, similar to the derivatives of this compound, are often investigated for these applications. Heterocyclic structures, particularly those that can be synthesized from this compound, are frequently used as host materials, emitting materials, or in charge-transport layers. The 2-ethoxyphenyl substituent can influence the solubility, film-forming properties, and electronic characteristics of the resulting materials, which are critical parameters for device fabrication and performance.
The development of new dyes is crucial for various technologies, including textiles, printing, and as sensitizers in solar cells. The core structure of this compound, containing an aromatic ring and a C=N-OH group, serves as a chromophore. By chemically modifying this structure—for example, by forming larger conjugated systems through the synthesis of complex heterocycles—it is possible to tune the molecule's absorption and emission of light across the visible spectrum. The ethoxy group can act as an auxochrome, modifying the color and intensity of the dye. The design of novel heterocyclic dyes derived from this oxime could lead to materials with tailored photophysical properties for specific applications.
Role as Versatile Chemical Intermediates and Building Blocks
Beyond its direct use in forming specific heterocyclic rings, this compound is a valuable intermediate in multi-step organic synthesis. The oxime functional group is known for its rich and diverse reactivity, acting as a linchpin for various chemical transformations.
The oxime can be hydrolyzed back to the parent aldehyde (2-ethoxybenzaldehyde) and hydroxylamine, serving as a protecting group for the aldehyde. It can also be reduced to form a primary amine or undergo the Beckmann rearrangement to produce an amide. This wide range of possible transformations allows synthetic chemists to use this compound as a strategic starting point for introducing different functional groups or for building more complex molecular architectures. Its role as a building block is particularly evident in combinatorial chemistry and the synthesis of libraries of compounds for drug discovery, where the oxime serves as a handle for diversification.
Precursors for Aromatic Aldehydes in Catalysis
This compound can serve as a stable precursor for the controlled release of 2-ethoxybenzaldehyde (B52182), an important aromatic aldehyde in organic synthesis. The oxime functional group can be hydrolyzed under catalytic conditions to regenerate the parent aldehyde. wikipedia.org This process is particularly valuable when a gradual or in-situ generation of the aldehyde is required to control reaction kinetics or to avoid degradation of a sensitive aldehyde.
The hydrolysis of oximes to their corresponding carbonyl compounds is a well-established transformation in organic chemistry. nih.gov This reaction is typically catalyzed by acids. nih.govscispace.com The general mechanism involves the protonation of the oxime nitrogen, followed by nucleophilic attack of water on the iminium carbon. Subsequent steps lead to the elimination of hydroxylamine and the formation of the aldehyde.
Catalytic Systems for Oxime Hydrolysis:
While specific catalytic systems for the hydrolysis of this compound were not detailed in the search results, various methods are employed for the deoximation of related compounds. These often involve:
Acid Catalysis: Mineral acids or Lewis acids can effectively promote the hydrolysis of oximes. asianpubs.org
Oxidative Cleavage: Certain oxidizing agents can cleave the C=N bond of the oxime, leading to the formation of the corresponding aldehyde.
Reductive Cleavage: Reductive methods can also be employed for the regeneration of carbonyl compounds from oximes.
The choice of catalyst depends on the specific substrate and the desired reaction conditions, such as pH and temperature. The presence of the 2-ethoxy group may influence the rate of hydrolysis due to steric and electronic effects, although specific studies on this aspect were not found.
Contribution to Fine-Tuning Physicochemical Properties in Organic Synthesis
The introduction of an ethoxy group at the ortho position of the benzaldehyde (B42025) oxime structure in this compound significantly influences its physicochemical properties and, by extension, the properties of molecules into which it is incorporated. Substituents on the aromatic ring of benzaldoximes are known to affect their biological and chemical properties. nih.gov
Influence of the 2-Ethoxy Group:
Electronic Effects: The ethoxy group is an electron-donating group due to the resonance effect of the oxygen lone pair with the aromatic ring. This increases the electron density of the phenyl ring, which can affect the reactivity of the oxime group and the aromatic system itself.
Steric Effects: The presence of the ethoxy group at the ortho position introduces steric bulk near the oxime functional group. This steric hindrance can influence the compound's conformation and its ability to interact with other molecules, such as catalysts or biological receptors. For instance, in the synthesis of complex molecules, this steric influence can be exploited to direct the stereochemical outcome of a reaction.
Solubility and Lipophilicity: The ethoxy group, with its ethyl chain, increases the lipophilicity of the molecule compared to its hydroxyl or methoxy (B1213986) counterparts. This can alter its solubility in various organic solvents and its partitioning behavior in biphasic systems, which is a critical consideration in designing synthetic routes and purification procedures.
The ability to modify these properties through the introduction of substituents like the ethoxy group is a fundamental strategy in medicinal chemistry and materials science for optimizing the performance of a molecule for a specific application.
Environmental and Industrial Applications (e.g., in catalytic oxidation processes)
While specific large-scale industrial or environmental applications for this compound are not widely documented in the provided search results, the chemistry of oximes and aromatic compounds suggests potential roles in catalytic oxidation processes.
Potential Applications in Catalytic Oxidation:
Wastewater Treatment: Aromatic compounds can be environmental pollutants. Catalytic oxidation processes are employed to degrade these compounds into less harmful substances. researchgate.net While not specifically mentioning 2-ethoxybenzaldehyde oxime, the catalytic oxidation of various aromatic compounds is an active area of research for environmental remediation. mdpi.comnih.gov The oxime itself could be a target for such degradation processes, or it could be involved in catalytic cycles for the transformation of other pollutants.
Synthesis of Fine Chemicals: The oxidation of oximes can lead to various valuable products. For instance, the oxidation of primary amines can be a route to the synthesis of oximes. acs.org In some cases, the oxidation of aldoximes can yield nitriles. nih.gov The selective oxidation of this compound under specific catalytic conditions could potentially be a route to synthesize 2-ethoxybenzonitrile (B1582733) or other functionalized aromatic compounds. The development of environmentally benign oxidation methods using catalysts and green oxidants like hydrogen peroxide is of significant interest. researchgate.net
The reactivity of the oxime group and the substituted aromatic ring makes this compound a candidate for investigation in various catalytic oxidation systems, although further research is needed to establish its specific applications in these areas.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for N-[(2-ethoxyphenyl)methylidene]hydroxylamine Analogs
Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for producing this compound and its analogs. Traditional syntheses of oxime ethers often rely on condensation reactions that may require harsh conditions or the use of hazardous reagents. sci-hub.se Modern approaches are shifting towards greener alternatives that minimize waste and energy consumption.
Key areas for future investigation include:
Visible-Light-Promoted Synthesis: Catalyst- and additive-free methods using visible light, such as blue LED irradiation, represent a significant step towards sustainable chemistry. nih.govacs.orgacs.org Research could focus on adapting these photochemical methods for the O-H functionalization of various oximes with diazo esters to create a diverse library of this compound analogs under exceptionally mild conditions. nih.govacs.org
Electrosynthesis: One-pot tandem electrochemical systems offer a green and safe alternative for synthesizing oxime ethers. nih.govresearchgate.net This approach can utilize in-situ generated hydroxylamine (B1172632) from the electrocatalytic reduction of nitrogen oxides, thereby avoiding the handling of explosive hydroxylamine. nih.govresearchgate.net Future work could optimize catalysts, such as ultrafine MgO nanoparticles, to enhance the efficiency and selectivity of this process for producing targeted analogs. nih.govresearchgate.net
Superbase-Mediated Synthesis: The use of super bases like pulverized potassium hydroxide (B78521) in DMSO allows for the rapid, room-temperature synthesis of oxime ethers in high yields without the need for chromatographic purification. nih.gov This method's applicability to a wider range of functionalized alkyl and benzyl (B1604629) halides could be explored to efficiently generate diverse analogs. nih.gov
Natural Acid Catalysis: Employing natural acid catalysts derived from sources like fruit juice presents an eco-friendly option for oxime synthesis, reducing reliance on toxic and polluting conventional acid catalysts like pyridine (B92270) and sulfuric acid. ijprajournal.com
These sustainable approaches not only align with the principles of green chemistry but also offer practical advantages in terms of operational simplicity and scalability. nih.govresearchgate.net
| Synthesis Approach | Key Features | Potential Advantages for Analogs |
| Visible-Light Promotion | Catalyst- and additive-free; mild conditions. nih.govacs.org | High functional group tolerance, green and sustainable. sci-hub.senih.gov |
| Electrosynthesis | One-pot tandem system; avoids explosive reagents. nih.govresearchgate.net | High efficiency and purity; safe for industrial scale-up. nih.govresearchgate.net |
| Superbase Mediation | Room temperature; rapid reaction times; high yields. nih.gov | No chromatography needed; environmentally friendly. nih.gov |
| Natural Acid Catalysis | Utilizes renewable, non-toxic catalysts. ijprajournal.com | Affordable, safe, and reduces effluent pollution. ijprajournal.com |
Advanced Mechanistic Studies of Complex Reactivity and Selectivity
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound analogs is crucial for controlling reaction outcomes and designing more efficient chemical transformations. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these processes.
Areas ripe for investigation include:
Stereochemistry and Reactivity: The stereochemistry of the oxime ether can have a profound impact on its reactivity. For instance, in electrocyclization reactions, E-oxime ethers are often significantly more reactive than their Z-counterparts. core.ac.uk Advanced computational analysis can rationalize these observations by examining transition state energies and orbital interactions, such as n→π* interactions that stabilize the transition state. core.ac.uk Future studies could explore the stereochemical influences in a broader range of reactions involving this compound analogs.
Photochemical Pathways: The photochemical behavior of oxime ethers warrants further investigation. Research could differentiate between pathways such as photochemically promoted conrotatory cyclization versus a photolytically induced E/Z isomerization followed by a thermal cyclization. core.ac.uk Understanding these mechanisms is key to harnessing light to control the synthesis of specific heterocyclic products.
Radical Cation Intermediates: In photosensitized reactions, oxime ethers can form radical cations through electron transfer. acs.org Laser flash photolysis and steady-state product studies can be used to probe the kinetics and reaction pathways of these intermediates. acs.org Future work could focus on how substituents on the 2-ethoxyphenyl ring influence the stability and subsequent reactions of these radical cations, such as proton transfer, β-cleavage, or nucleophilic attack. acs.org This knowledge is vital for predicting and controlling product formation in photoredox catalysis.
Exploration of New Chemical Applications in Emerging Technologies
While oxime ethers are known for their biological activity, the unique chemical properties of this compound and its derivatives could be harnessed for applications in emerging technologies. mdpi.comnih.gov Their ability to participate in diverse reactions makes them valuable building blocks for advanced materials and functional molecules. researchgate.netrsc.org
Potential future applications include:
Materials Science: The C=N-O moiety can be incorporated into polymer backbones or as pendant groups to create materials with tunable properties. The reactivity of the oxime ether linkage could be exploited for developing self-healing polymers, degradable materials, or responsive hydrogels. The specific stereochemistry and electronic properties of analogs could be used to control polymer architecture and function.
Organic Electronics: The electronic properties of this compound derivatives could be tailored by modifying the aromatic ring and the ether substituent. This could lead to their investigation as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as photosensitizers in dye-sensitized solar cells.
Chemical Sensing: The oxime ether functionality can act as a recognition site for specific analytes. Derivatives could be designed to undergo a measurable change (e.g., colorimetric or fluorescent) upon binding to metal ions, anions, or specific organic molecules, forming the basis of new chemical sensors.
Advanced Organic Synthesis: As versatile precursors, these compounds can be used in complex synthetic sequences. researchgate.netrsc.org For example, radical cyclization reactions of oxime ethers can produce highly substituted alkoxyamino cyclopentanes and cyclohexanes, which are valuable scaffolds in medicinal chemistry. libretexts.org Future research could develop novel catalytic systems that exploit the reactivity of the oxime ether group for C-H functionalization or the construction of complex heterocyclic systems. researchgate.netacs.org
Design and Synthesis of this compound Derivatives with Tailored Chemical Reactivity
The rational design and synthesis of new derivatives are central to unlocking the full potential of this chemical scaffold. By strategically modifying the molecular structure, it is possible to fine-tune the reactivity, selectivity, and physical properties for specific applications.
Future research in this area should focus on:
Modulating Electronic Properties: Introducing electron-donating or electron-withdrawing groups onto the 2-ethoxyphenyl ring can significantly alter the electron density of the C=N bond and the oxygen atom. This, in turn, influences the compound's reactivity towards electrophiles and nucleophiles, its redox potential, and its photochemical properties.
Steric Control: Varying the steric bulk of the ether group (e.g., replacing ethyl with isopropyl, tert-butyl, or benzyl groups) can influence the stereoselectivity of reactions at the C=N bond or at adjacent positions. acs.org This is particularly important in asymmetric synthesis where controlling the facial selectivity of an approaching reagent is critical.
Incorporation of Functional Groups: Appending other reactive moieties to the core structure can create bifunctional molecules for use in multicomponent reactions or for tethering to surfaces or biomolecules. For example, incorporating clickable handles like alkynes or azides would facilitate their use in bioorthogonal chemistry and materials science.
Structure-Activity Relationship (SAR) Studies: For applications in medicinal chemistry, a systematic synthesis of analogs and subsequent biological evaluation is essential. nih.govmdpi.com SAR studies can identify the key structural features responsible for a desired biological effect, such as anticancer or antimicrobial activity, guiding the design of more potent and selective compounds. mdpi.commdpi.com
Q & A
Basic: What are the standard synthetic routes for preparing N-[(2-ethoxyphenyl)methylidene]hydroxylamine?
The compound is synthesized via a condensation reaction between 2-ethoxybenzaldehyde and hydroxylamine hydrochloride, typically under basic conditions. Key steps include:
- Reagents : Hydroxylamine hydrochloride, sodium acetate (base), and ethanol or aqueous methanol as solvent .
- Procedure : Reflux the mixture for 4–6 hours to drive the reaction to completion. Purification involves recrystallization or column chromatography to isolate the oxime product.
- Yield Optimization : Adjusting pH (8–9) and solvent polarity improves yield. For example, sodium hydroxide can replace sodium acetate for faster deprotonation .
Basic: What analytical techniques validate the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the imine (C=N) group and ethoxyphenyl substituents. Key signals include δ 8.3–8.5 ppm (N-OH proton) and δ 1.4–1.6 ppm (ethoxy CH₃) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for research-grade material) .
- Infrared Spectroscopy (IR) : Stretching frequencies at 3200–3400 cm⁻¹ (O-H) and 1620–1650 cm⁻¹ (C=N) .
Basic: What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use in a fume hood due to potential irritancy .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation.
- Disposal : Follow hazardous waste guidelines for hydroxylamine derivatives (e.g., neutralization before disposal) .
Advanced: How do reaction conditions influence the oxidation and reduction pathways of this compound?
- Oxidation : Using H₂O₂ or KMnO₄ in acidic media converts the imine to a nitroso derivative. Reaction monitoring via TLC is critical to avoid over-oxidation .
- Reduction : NaBH₄ selectively reduces the C=N bond to an amine, while LiAlH₄ may over-reduce aromatic rings. Solvent choice (e.g., THF vs. ethanol) affects reaction kinetics .
- Substitution : Nucleophilic attack by amines or thiols requires catalysis (e.g., BF₃·Et₂O) to activate the imine group .
Advanced: How do structural features like the ethoxy group impact biological activity?
- Enzyme Inhibition : The ethoxy group enhances lipophilicity, improving membrane permeability. In vitro studies show inhibition of cytochrome P450 enzymes via coordination to heme iron .
- Cytotoxicity : Derivatives with electron-donating groups (e.g., ethoxy) exhibit IC₅₀ values <10 µM in cancer cell lines (e.g., MDA-MB-231), likely via ROS generation .
Advanced: How can crystallography resolve contradictions in reported reaction mechanisms?
- Crystal Structure Insights : X-ray diffraction reveals hydrogen-bonding networks (e.g., O–H···N interactions) that stabilize intermediates. For example, tetramer formation in related compounds explains unexpected solubility profiles .
- Dihedral Angles : Variations in aryl ring orientation (e.g., 42–54° dihedrals) correlate with reactivity differences in oxidation studies .
Advanced: What methodological approaches address discrepancies in synthetic yield data?
- Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., solvent polarity, temperature). For instance, ethanol yields higher purity (98%) than methanol (85%) due to reduced byproduct formation .
- Scale-Up Validation : Pilot studies using automated reactors (e.g., flow chemistry) ensure reproducibility. Chromatographic tracking confirms intermediate stability .
Advanced: How does fluorination at the phenyl ring alter properties compared to the ethoxy derivative?
- Electron Effects : Fluorine substituents increase electrophilicity of the imine group, accelerating nucleophilic substitution. For example, 2,5-difluoro analogs react 3× faster with amines .
- Bioactivity : Fluorinated derivatives show enhanced antimicrobial activity (MIC 2 µg/mL vs. 8 µg/mL for ethoxy) due to improved target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
